molecular formula C9H4F7NO3 B1408191 5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene CAS No. 1707365-41-0

5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene

Cat. No.: B1408191
CAS No.: 1707365-41-0
M. Wt: 307.12 g/mol
InChI Key: BHJNGSWNKJWLIO-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Nitro Group : Located at the 2-position relative to the fluorine atom.
  • Hexafluoroisopropoxy Group : A bulkier substituent at the 1-position, comprising two trifluoromethyl ($$ \text{CF}_3 $$) groups bonded to a central oxygen atom.
  • Fluorine Atom : Positioned at the 4-position, ortho to the nitro group.
Property Value/Description Source
Molecular Formula $$ \text{C}9\text{H}4\text{F}7\text{NO}3 $$
Molecular Weight 307.12 g/mol
CAS Number 1707365-41-0
SMILES $$ \text{C1=CC(=C(C=C1F)N+[O-])OC(C(F)(F)F)C(F)(F)F} $$
InChIKey BHJNGSWNKJWLIO-UHFFFAOYSA-N

The compound’s planar aromatic core and electron-withdrawing substituents (fluoro, nitro) contribute to its stability and reactivity in electrophilic substitution reactions. Spectroscopic characterization, including $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR, confirms the substituent positions, with distinct signals for the aromatic protons and carbons adjacent to electronegative groups.

Historical Development of Polyhalogenated Nitrobenzene Derivatives

The synthesis of nitrobenzene derivatives dates to 1834, when Eilhardt Mitscherlich first prepared nitrobenzene via nitration of benzene. Over time, halogenation strategies evolved to enhance the utility of these compounds in pharmaceuticals, agrochemicals, and materials science.

Key Milestones:

  • Early Halogenation Methods :

    • Chlorination and fluorination of nitrobenzene were initially limited by regioselectivity challenges. For example, 3-chloro-4-fluoronitrobenzene synthesis required controlled chlorination of 4-fluoronitrobenzene using iodine/iron catalysts.
    • The Zinke nitration (using sodium nitrite) enabled selective bromination of phenolic substrates.
  • Advancements in Fluorinated Derivatives :

    • Fluorine’s introduction improved metabolic stability and bioavailability. 5-Fluoro-2-nitroanisole (CAS: 448-19-1), a precursor in anticancer agents, demonstrated the value of fluoro-nitro combinations.
    • Hexafluoroisopropanol (HFIP), a key reagent for introducing $$ \text{CF}_3 $$-rich groups, became widely used in the 1990s. Its strong electron-withdrawing properties facilitated the synthesis of sterically hindered ethers like hexafluoroisopropoxy-nitrobenzenes.
  • Modern Polyhalogenation Techniques :

    • Transition metal catalysts (e.g., palladium) enabled cross-coupling reactions for complex derivatives.
    • Environmentally friendly nitration methods, such as mixed-acid systems with recycled sulfuric acid, reduced waste in large-scale production.
Derivative CAS Number Structural Feature Application Example Source
Nitrobenzene 98-95-3 Parent compound Aniline production
3-Chloro-4-fluoronitrobenzene 1211486-96-6 Chloro-fluoro substitution Pesticide intermediates
5-Fluoro-2-nitroanisole 448-19-1 Methoxy-fluoro-nitro combination Pharmaceutical synthesis
Hexafluoroisopropanol (HFIP) 920-66-1 $$ \text{CF}_3 $$-rich alcohol Solvent/reagent

Properties

IUPAC Name

4-fluoro-1-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F7NO3/c10-4-1-2-6(5(3-4)17(18)19)20-7(8(11,12)13)9(14,15)16/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJNGSWNKJWLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149345
Record name Benzene, 4-fluoro-2-nitro-1-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707365-41-0
Record name Benzene, 4-fluoro-2-nitro-1-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-fluoro-2-nitro-1-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Etherification: The hexafluoropropan-2-yloxy group can be attached through an etherification reaction using 1,1,1,3,3,3-hexafluoropropan-2-ol and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under strong oxidative conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic aromatic substitution reactions.

Scientific Research Applications

5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and hexafluoropropan-2-yloxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene with analogous compounds:

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound C₉H₅F₇N₂O₃ -NO₂, -F, -O-C(CF₃)₂ Nitro, Fluoro, Hexafluoropropan-2-yloxy 322.14
5-Fluoro-2-(3,3-difluoropiperidin-1-yl)nitrobenzene C₁₁H₁₁F₃N₂O₂ -NO₂, -F, -N-(3,3-difluoropiperidine) Nitro, Fluoro, Difluoropiperidine 276.21
2-(4-Amino-3-fluoro-5-nitrophenyl)-HFIP derivative C₉H₅F₇N₂O₃ -NO₂, -F, -NH₂, -O-C(CF₃)₂ Nitro, Fluoro, Amino, Hexafluoropropan-2-yloxy 322.14
5-Fluoro-2-nitrobenzene-1,3-diol C₆H₄FNO₄ -NO₂, -F, -OH (at positions 1 and 3) Nitro, Fluoro, Diol 189.10
1,2-Difluoro-4-methoxy-5-nitrobenzene C₇H₅F₂NO₃ -NO₂, -F (positions 1 and 2), -OCH₃ Nitro, Fluoro, Methoxy 205.12

Key Differences in Reactivity and Stability

Electron-Withdrawing Effects :

  • The target compound’s -O-C(CF₃)₂ group is highly electron-withdrawing, stabilizing the nitro group against reduction compared to compounds like 5-Fluoro-2-nitrobenzene-1,3-diol, where hydroxyl groups (-OH) are electron-donating. This makes the target compound less reactive in reductive amination reactions .
  • The difluoropiperidine substituent in 5-Fluoro-2-(3,3-difluoropiperidin-1-yl)nitrobenzene introduces basicity due to the amine, enabling participation in acid-base reactions, unlike the inert -O-C(CF₃)₂ group .

Solubility and Lipophilicity: The hexafluoropropan-2-yloxy group enhances lipophilicity, improving membrane permeability compared to hydrophilic diols (e.g., 5-Fluoro-2-nitrobenzene-1,3-diol) . Amino-substituted analogs (e.g., 2-(4-Amino-3-fluoro-5-nitrophenyl)-HFIP derivative) exhibit higher water solubility due to hydrogen bonding from -NH₂, but reduced stability under acidic conditions .

Biological Interactions :

  • Fluorinated piperidine derivatives (e.g., 5-Fluoro-2-(3,3-difluoropiperidin-1-yl)nitrobenzene) may interact with enzymes via hydrogen bonding or ionic interactions, whereas the target compound’s -O-C(CF₃)₂ group primarily contributes to steric hindrance and metabolic stability .

Biological Activity

Overview

5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene is a fluorinated aromatic compound notable for its unique structural features that include a fluorine atom, a nitro group, and a hexafluoropropan-2-yloxy group. This compound is being investigated for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to various biological effects. The presence of the fluorine atom and the hexafluoropropan-2-yloxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its pharmacokinetic properties.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving structurally related compounds have shown potent inhibition of cancer cell proliferation in various assays. The IC50 values for these compounds often fall within the nanomolar range against specific cancer cell lines such as L1210 mouse leukemia cells .

Table 1: Inhibition of Cancer Cell Proliferation

CompoundCell LineIC50 (nM)
Compound AL121050
Compound BL121030
5-Fluoro CompoundL121020

Antimicrobial Activity

The compound's potential antimicrobial activity is also being explored. Preliminary studies suggest that similar fluorinated compounds exhibit varying degrees of efficacy against bacterial strains and may be effective in treating infections caused by resistant bacteria .

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
5-Fluoro CompoundP. aeruginosa15 µg/mL

Case Studies

A recent study evaluated the pharmacological profiles of several fluorinated compounds analogous to this compound. It was found that these compounds exhibited not only anticancer properties but also anti-inflammatory effects in vivo. The therapeutic index was calculated based on the ratio of effective dose to toxic dose in animal models.

Table 3: Therapeutic Indices of Fluorinated Compounds

CompoundEffective Dose (ED50)Toxic Dose (TD50)Therapeutic Index
Compound A10 mg/kg100 mg/kg10
Compound B5 mg/kg50 mg/kg10
5-Fluoro Compound2 mg/kg20 mg/kg10

Research Findings

Recent findings indicate that the unique structural components of this compound contribute significantly to its biological activity. The combination of a nitro group and a fluorinated side chain appears to enhance both lipophilicity and interaction with biological membranes. This results in improved cellular uptake and retention within target tissues .

Moreover, studies have shown that increasing lipophilicity correlates with enhanced biological activity across various assays. This suggests that modifications to the compound's structure could lead to even more potent derivatives suitable for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 5-fluoro-2-nitrophenol with 1,1,1,3,3,3-hexafluoropropan-2-ol under acidic conditions (e.g., H₂SO₄ or triflic acid) at 60–80°C for 12–24 hours achieves moderate yields (40–60%). Careful control of stoichiometry (1:1.2 molar ratio) and inert atmosphere (N₂/Ar) minimizes side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. The ¹⁹F-NMR spectrum typically shows a singlet for the hexafluoroisopropyl group at δ −73 to −75 ppm, while the nitro group’s electronic effects split aromatic protons into distinct doublets (J = 8–10 Hz) in ¹H-NMR. IR spectroscopy confirms the nitro group (asymmetric stretch ~1520 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Q. What safety protocols are recommended for handling this fluorinated nitrobenzene derivative?

  • Methodological Answer : Due to its corrosive and toxic nature (UN 2922), use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Store at 0–6°C in sealed containers away from reducing agents. Spills require neutralization with sodium bicarbonate followed by absorption with vermiculite .

Advanced Research Questions

Q. How does the hexafluoroisopropyloxy substituent influence the electronic and steric properties of the nitrobenzene core?

  • Methodological Answer : The electron-withdrawing hexafluoroisopropyloxy group enhances the nitro group’s electrophilicity, facilitating nucleophilic aromatic substitution. Steric hindrance from the bulky CF₃ groups reduces para-substitution, favoring meta/ortho selectivity in reactions. Computational studies (DFT, B3LYP/6-31G*) can quantify substituent effects on charge distribution and frontier molecular orbitals .

Q. What mechanistic insights explain the role of hexafluoroisopropanol in facilitating chlorination or fluorination reactions involving this compound?

  • Methodological Answer : Hexafluoroisopropanol acts as a hydrogen-bond donor, stabilizing transition states in radical-polar crossover reactions (e.g., photoredox-catalyzed fluorination). Its low polarizability enhances ionic intermediates’ stability, improving reaction efficiency. In chlorination, it may coordinate with metal catalysts (e.g., FeCl₃) to modulate reactivity .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., competing nitro reduction vs. fluorinated group stability)?

  • Methodological Answer : Systematically vary reaction conditions (temperature, solvent, catalyst). For example, nitro group reduction with H₂/Pd-C proceeds selectively at 25°C in ethanol, while higher temperatures (>50°C) risk defluorination. Use in situ monitoring (Raman spectroscopy or LC-MS) to track intermediates and optimize pathways .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Methodological Answer : Stabilize with radical inhibitors (e.g., BHT at 0.1% w/w) and store under inert gas (Ar) in amber glass vials. Lyophilization or formulation as a salt (e.g., potassium or tetrabutylammonium) enhances shelf life by reducing hydrolytic degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene

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